[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
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Description
[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H22FNO6S and its molecular weight is 483.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, and the killing of cancer cells .
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level, often leading to therapeutic benefits .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, the presence of certain enzymes or other compounds can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can affect the compound’s stability .
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO6S/c1-4-33-19-9-5-16(6-10-19)25(28)24-15-27(18-8-11-21(31-2)22(14-18)32-3)20-13-17(26)7-12-23(20)34(24,29)30/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZOCSTTDKKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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